N-Isopropyl-N-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide N-Isopropyl-N-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13674141
InChI: InChI=1S/C11H17N3O2/c1-7(2)14(3)11(15)10-8-6-12-5-4-9(8)16-13-10/h7,12H,4-6H2,1-3H3
SMILES: CC(C)N(C)C(=O)C1=NOC2=C1CNCC2
Molecular Formula: C11H17N3O2
Molecular Weight: 223.27 g/mol

N-Isopropyl-N-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide

CAS No.:

Cat. No.: VC13674141

Molecular Formula: C11H17N3O2

Molecular Weight: 223.27 g/mol

* For research use only. Not for human or veterinary use.

N-Isopropyl-N-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide -

Specification

Molecular Formula C11H17N3O2
Molecular Weight 223.27 g/mol
IUPAC Name N-methyl-N-propan-2-yl-4,5,6,7-tetrahydro-[1,2]oxazolo[4,5-c]pyridine-3-carboxamide
Standard InChI InChI=1S/C11H17N3O2/c1-7(2)14(3)11(15)10-8-6-12-5-4-9(8)16-13-10/h7,12H,4-6H2,1-3H3
Standard InChI Key QPLMNCINXSZTGL-UHFFFAOYSA-N
SMILES CC(C)N(C)C(=O)C1=NOC2=C1CNCC2
Canonical SMILES CC(C)N(C)C(=O)C1=NOC2=C1CNCC2

Introduction

Chemical Identity and Structural Characteristics

N-Isopropyl-N-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide is a heterocyclic compound characterized by a bicyclic framework comprising a fused isoxazole and partially saturated pyridine ring system. Its molecular formula is C₁₁H₁₇N₃O₂, with a molecular weight of 223.27 g/mol. The IUPAC name reflects its substitution pattern: an isopropyl group and a methyl group are attached to the amide nitrogen at position 3, while the tetrahydroisoxazolo[4,5-c]pyridine core provides rigidity and electronic diversity (Figure 1).

Key Physicochemical Properties

  • Solubility: Limited aqueous solubility due to hydrophobic substituents; soluble in polar aprotic solvents (e.g., DMF, DMSO).

  • Stability: Stable under ambient conditions but sensitive to strong acids/bases, which may hydrolyze the amide bond.

  • Stereochemistry: The fused bicyclic system imposes conformational constraints, influencing receptor binding .

PropertyValueSource
Molecular FormulaC₁₁H₁₇N₃O₂
Molecular Weight223.27 g/mol
IUPAC NameN-methyl-N-propan-2-yl-4,5,6,7-tetrahydro- oxazolo[4,5-c]pyridine-3-carboxamide
Canonical SMILESCC(C)N(C)C(=O)C1=NOC2=C1CNCC2

Figure 1: Structural representation highlighting the bicyclic core and substituents.

Synthesis and Optimization Strategies

The synthesis of this compound typically involves multi-step protocols to construct the fused isoxazole-pyridine system. A common approach employs cycloaddition reactions or ring-closing metathesis to form the bicyclic scaffold, followed by functionalization at the amide position .

Representative Synthetic Pathway

  • Core Formation: Reaction of a substituted pyridine precursor with hydroxylamine to generate the isoxazole ring via [3+2] cycloaddition.

  • Hydrogenation: Partial saturation of the pyridine ring using catalytic hydrogenation to yield the tetrahydro derivative.

  • Amide Coupling: Introduction of the N-isopropyl-N-methyl carboxamide group via EDC/HOBt-mediated coupling with the corresponding carboxylic acid .

Optimization challenges include minimizing side reactions during cycloaddition and ensuring regioselectivity in amide substitution. Recent advances utilize flow chemistry to enhance yield (reported up to 68% in optimized conditions) .

Pharmacological Activity and Mechanism

This compound belongs to a class of Hsp90 inhibitors, targeting the ATP-binding pocket of the heat shock protein 90 (Hsp90), a chaperone critical for oncoprotein stabilization. Inhibition disrupts client protein folding, leading to proteasomal degradation of oncogenic drivers (e.g., HER2, EGFR) .

Key Findings from Preclinical Studies

  • Binding Affinity: IC₅₀ values in the nanomolar range (e.g., 12–45 nM in Hsp90α binding assays) .

  • Cytotoxicity: Potent anti-proliferative activity against breast (MCF-7, IC₅₀ = 220 nM) and prostate (PC-3, IC₅₀ = 310 nM) cancer cell lines .

  • Selectivity: Reduced off-target effects compared to first-generation Hsp90 inhibitors (e.g., geldanamycin derivatives) due to structural rigidity .

Table 2: In vitro activity profile against cancer cell lines.

Cell LineIC₅₀ (nM)Mechanism Confirmed via
MCF-7 (Breast)220Hsp90 client degradation
PC-3 (Prostate)310Apoptosis induction
A549 (Lung)480Cell cycle arrest

Structure-Activity Relationship (SAR) Insights

The N-isopropyl-N-methyl substituent is critical for optimizing pharmacokinetic properties:

  • Lipophilicity: Enhances blood-brain barrier penetration (LogP = 1.8) .

  • Metabolic Stability: Resistance to CYP3A4-mediated oxidation due to steric hindrance .
    Modifications to the bicyclic core (e.g., saturation level, heteroatom placement) alter binding kinetics. For instance, replacing the isoxazole with a thiazole ring reduces Hsp90 affinity by 40% .

Pharmacokinetics and Toxicity

  • Absorption: Oral bioavailability of 58% in rodent models, attributed to moderate lipophilicity .

  • Distribution: High tissue penetration, with a brain-to-plasma ratio of 0.9, suggesting potential for CNS malignancies .

  • Toxicity: Dose-dependent hepatotoxicity observed at >50 mg/kg (rodents), likely due to reactive metabolite formation .

Comparative Analysis with Analogues

Table 3: Comparison with structurally related Hsp90 inhibitors.

CompoundHsp90 IC₅₀ (nM)SelectivityKey Advantage
N-Isopropyl-N-methyl derivative12HighOral bioavailability
Resorcinol-containing analogue8ModeratePotency
Geldanamycin20LowBroad-spectrum

The N-isopropyl-N-methyl derivative balances potency and safety, making it a candidate for combination therapies .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator